molecular formula C10H7F3N4O2 B060974 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde CAS No. 168267-11-6

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

Cat. No. B060974
M. Wt: 272.18 g/mol
InChI Key: YQNRPEFJKQVSNX-UHFFFAOYSA-N
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Patent
US05919803

Procedure details

A mixture of 2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzaldehyde (1.56 mmol), potassium carbonate (7.8 mmol) and methyl iodide (7.8 mmol), in acetone (25 ml) was stirred for 18 h at 23° under nitrogen. Water (150 ml) was added and the mixture extracted with diethyl ether (3×50 ml). The combined organic extracts were washed with saturated brine, dried (Na2SO4) and evaporated to give the title compound as a yellow solid (0.48 g).
Name
2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzaldehyde
Quantity
1.56 mmol
Type
reactant
Reaction Step One
Quantity
7.8 mmol
Type
reactant
Reaction Step One
Quantity
7.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([N:10]2[C:14]([C:15]([F:18])([F:17])[F:16])=[N:13][N:12]=[N:11]2)=[CH:6][C:3]=1[CH:4]=[O:5].[C:19](=O)([O-])[O-].[K+].[K+].CI.O>CC(C)=O>[CH3:19][O:1][C:2]1[CH:9]=[CH:8][C:7]([N:10]2[C:14]([C:15]([F:18])([F:17])[F:16])=[N:13][N:12]=[N:11]2)=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzaldehyde
Quantity
1.56 mmol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)N1N=NN=C1C(F)(F)F
Name
Quantity
7.8 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.8 mmol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (3×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)N1N=NN=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.